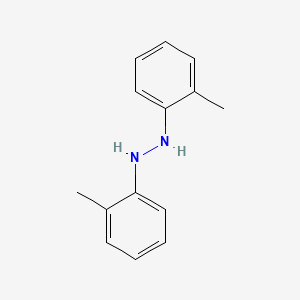

1,2-Bis(2-methylphenyl)hydrazine

Description

1,2-Bis(2-methylphenyl)hydrazine (CAS 617-22-1), also known as 2,2-dimethylhydrazobenzene, is a hydrazine derivative with two 2-methylphenyl substituents. It is primarily utilized in industrial and scientific research, though specific applications remain underexplored in available literature . Key physical properties include a boiling point of 259°C at 760 mmHg and a density of 1.124 g/cm³. Limited toxicological or ecological data are available, highlighting the need for further safety assessments .

Properties

CAS No. |

617-22-1 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1,2-bis(2-methylphenyl)hydrazine |

InChI |

InChI=1S/C14H16N2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10,15-16H,1-2H3 |

InChI Key |

OVXBYJMCICSXFP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NNC2=CC=CC=C2C |

Canonical SMILES |

CC1=CC=CC=C1NNC2=CC=CC=C2C |

Other CAS No. |

617-22-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Hydrazine Derivatives

Hydrazine derivatives exhibit diverse properties based on substituents. Below is a comparative analysis of 1,2-Bis(2-methylphenyl)hydrazine with structurally similar compounds:

Key Comparative Insights

- Chloroethyl and sulfonyl groups in laromustine enhance DNA alkylation efficiency, a mechanism absent in 1,2-Bis(2-methylphenyl)hydrazine .

- Conformational Dynamics: KS119 exhibits atropisomerism due to restricted rotation, leading to distinct biological activities.

- Therapeutic Potential: Bis(sulfonyl)hydrazines (e.g., laromustine) are clinically validated for cancer therapy, whereas 1,2-Bis(2-methylphenyl)hydrazine lacks documented medicinal applications .

Research Findings and Data Tables

Physical and Chemical Properties

Discussion of Structural-Activity Relationships (SAR)

- Electron-Donating vs. Nitro groups in KS119 enhance redox sensitivity, enabling hypoxia-selective activation .

- Role of Aromatic Substituents :

- Chlorophenyl () and nitrophenyl () groups improve binding to biological targets, whereas methylphenyl groups may prioritize industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.